5-Bromo-4-cyclopropyl-2-methylthiazole
Description
5-Bromo-4-cyclopropyl-2-methylthiazole is a brominated thiazole derivative characterized by a cyclopropyl substituent at position 4, a methyl group at position 2, and a bromine atom at position 3. The bromine atom in this compound enhances its utility as a synthetic intermediate, enabling cross-coupling reactions or nucleophilic substitutions.
Properties
Molecular Formula |
C7H8BrNS |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNS/c1-4-9-6(5-2-3-5)7(8)10-4/h5H,2-3H2,1H3 |
InChI Key |
UKONUDQRGBXOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)Br)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-2-methylthiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent. The reaction conditions typically include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Another method involves the use of cyclopropylamine and 2-bromo-4-methylthiazole as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 5-Bromo-4-cyclopropyl-2-methylthiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Raw Materials: High-purity starting materials
Catalysts: Use of specific catalysts to enhance reaction efficiency
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropyl-2-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives, including 5-Bromo-4-cyclopropyl-2-methylthiazole, have shown promising antimicrobial properties. Research indicates that compounds in this class exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| 5-Bromo-4-cyclopropyl-2-methylthiazole | 200-400 |
| Ampicillin (reference) | 50-100 |
While the compound may not be as potent as traditional antibiotics, it demonstrates moderate antimicrobial activity, warranting further investigation into its potential as a therapeutic agent against infections.
Anticancer Potential
Thiazole-containing compounds have been studied for their anticancer properties. Preliminary studies suggest that 5-Bromo-4-cyclopropyl-2-methylthiazole may exhibit antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
The proposed mechanism of action involves the inhibition of tubulin polymerization, which is critical for cancer cell division. This suggests the compound could be a candidate for further development in cancer therapeutics.
Biological Studies
Neuroprotective Effects
Research has indicated that thiazole derivatives can have neuroprotective effects, potentially acting through GABA-mimetic activity. A study on structurally similar compounds demonstrated significant neuroprotective properties in vitro, suggesting that 5-Bromo-4-cyclopropyl-2-methylthiazole could also possess similar benefits.
Case Study: Neuroprotection
A recent study evaluated the neuroprotective effects of thiazole derivatives using an oxygen-glucose deprivation (OGD) model. The findings showed that certain derivatives significantly improved cell viability compared to controls, indicating potential for therapeutic use in neurodegenerative diseases.
Materials Science
In materials science, 5-Bromo-4-cyclopropyl-2-methylthiazole can be incorporated into polymers to modify their properties. Its unique chemical structure allows for the development of advanced materials with enhanced mechanical and thermal stability.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity towards nucleophiles makes it a valuable building block in organic synthesis, facilitating the creation of novel chemical entities with diverse applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-2-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Related Brominated Heterocycles
Reactivity and Functional Group Comparisons
Bromine Reactivity :
- In 5-bromo-4-cyclopropyl-2-methylthiazole, the bromine at position 5 is likely less reactive toward nucleophilic substitution compared to the bromine in 2-bromo-6-phenylimidazo-thiadiazole . The latter’s bromine is highly labile due to electron-withdrawing effects from the adjacent nitrogen atoms in the fused imidazo-thiadiazole system.
- The chalcone derivatives (1a–f) exhibit bromine in an electron-rich aromatic ring, favoring electrophilic substitution rather than displacement .
- This contrasts with the planar phenyl substituents in compounds like 2c and the imidazo-thiadiazole derivative, which allow for π-stacking interactions . The methyl group at position 2 of the thiazole core may donate electron density via hyperconjugation, slightly deactivating the ring compared to the thiadiazole derivatives .
Biological Activity
5-Bromo-4-cyclopropyl-2-methylthiazole is a thiazole derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 5-Bromo-4-cyclopropyl-2-methylthiazole has the molecular formula and features a thiazole ring system with a bromine substituent and a cyclopropyl group. This unique structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Thiazole derivatives, including 5-Bromo-4-cyclopropyl-2-methylthiazole, have been studied for their antimicrobial activities. Thiazoles are known to exhibit significant antibacterial, antifungal, and antiviral effects. Research indicates that the presence of halogen atoms, such as bromine, enhances the lipophilicity of these compounds, potentially improving their interaction with microbial membranes .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In particular, thiazoles have been associated with the inhibition of topoisomerases, which are vital for DNA replication in cancer cells .
Anticonvulsant Effects
Thiazoles have also been investigated for their anticonvulsant properties. Some derivatives have demonstrated significant activity in animal models, suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant efficacy. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can influence its biological activity .
The biological activity of 5-Bromo-4-cyclopropyl-2-methylthiazole is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
- Membrane Interaction : The lipophilic nature due to bromine substitution allows for better membrane penetration, enhancing its antimicrobial properties.
- Reactive Oxygen Species (ROS) Modulation : Some thiazoles can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazoles:
- Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Studies : Research found that certain thiazole derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.01 µM against human cancer cell lines, indicating potent anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-4-cyclopropyl-2-methylthiazole | Cyclopropyl group; bromine substitution | Antimicrobial, anticancer |
| 5-Bromo-4-nonylthiazole | Nonyl group; bromine substitution | Antibacterial |
| 2-Methylthiazolo[5,4-d]pyrimidin-7-ol | Additional pyrimidine moiety | Cytotoxic |
Q & A
Basic Research Question
- Recrystallization : Use ethanol or hexane/ethyl acetate mixtures to exploit solubility differences .
- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) for high-purity isolation (>95%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water for final polishing, especially if polar byproducts persist .
How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to identify electrophilic centers (e.g., bromine’s σ-hole) and Fukui indices for nucleophilic attack sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize regioselectivity in derivatization .
- Solvent modeling : Use PCM (Polarizable Continuum Model) to account for solvation effects on reaction barriers .
What strategies validate the crystallographic structure of this compound when single-crystal XRD is challenging?
Advanced Research Question
- Microcrystal electron diffraction (MicroED) : Suitable for sub-micron crystals, providing comparable resolution to XRD .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to confirm packing motifs .
- Complementary techniques : Pair XRD with solid-state NMR or IR to cross-validate bond lengths and angles .
How do steric effects from the cyclopropyl group influence the compound’s stability and reactivity?
Advanced Research Question
- Steric hindrance assessment : Compare reaction rates with non-cyclopropyl analogs (e.g., 5-Bromo-2-methylthiazole) in SNAr (nucleophilic aromatic substitution) reactions .
- Conformational analysis : Use X-ray or DFT to measure dihedral angles and evaluate ring strain .
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures to correlate stability with steric bulk .
How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Advanced Research Question
- Dose-response standardization : Replicate assays under uniform conditions (e.g., cell lines, incubation times) to isolate structural-activity relationships .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial screens) to identify outliers and confounding variables .
- Proteomics profiling : Use LC-MS/MS to verify target engagement and rule off-target effects .
What safety protocols are critical when handling 5-Bromo-4-cyclopropyl-2-methylthiazole?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps due to volatile brominated byproducts .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated solvent containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
